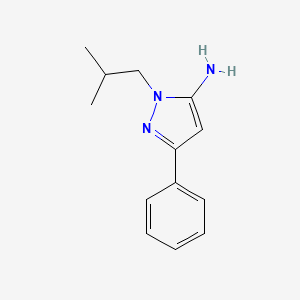

1-isobutyl-3-phenyl-1H-pyrazol-5-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Advanced Chemical Research

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a multitude of pyrazole-containing compounds with a wide array of biological activities. nih.govmdpi.com The metabolic stability of the pyrazole ring further enhances its appeal in drug discovery. mdpi.com

The significance of the pyrazole core extends beyond pharmaceuticals into materials science and catalysis. In materials science, pyrazole derivatives are investigated for their potential in creating novel materials, including luminescent compounds and conducting polymers. nih.gov Their unique electronic properties also make them suitable for applications in agrochemicals, such as pesticides and herbicides. nih.gov In the realm of catalysis, pyrazole-based ligands are utilized for their ability to form stable complexes with various metals, facilitating a range of chemical transformations.

The diverse applications of the pyrazole scaffold are a testament to its chemical adaptability. The ability to introduce a wide variety of substituents at different positions on the ring allows for the fine-tuning of its electronic and steric properties, leading to a vast chemical space for exploration.

Table 1: Key Research Areas for the Pyrazole Scaffold

| Research Area | Significance and Applications |

| Medicinal Chemistry | Core component of numerous drugs, exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govscirp.orgnih.gov |

| Agrochemicals | Used in the development of effective pesticides and herbicides. nih.gov |

| Materials Science | Employed in the creation of luminescent materials and conducting polymers. nih.gov |

| Catalysis | Utilized as ligands in the synthesis of catalysts for organic transformations. |

Overview of Substituted Pyrazol-5-amines as Academic Research Subjects

Within the broad family of pyrazole derivatives, substituted pyrazol-5-amines represent a particularly important subclass that has garnered significant attention from the academic community. These compounds are characterized by an amino group at the 5-position of the pyrazole ring and various substituents at other positions.

The primary interest in substituted pyrazol-5-amines stems from their utility as versatile synthetic intermediates. scirp.orgbeilstein-journals.org The presence of the reactive amino group allows for a wide range of chemical modifications, making them valuable building blocks for the construction of more complex heterocyclic systems, including fused pyrazoloazines like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

Furthermore, substituted pyrazol-5-amines themselves exhibit a range of biological activities. Research has demonstrated their potential as kinase inhibitors, anticancer agents, antibacterial agents, and anti-inflammatory compounds. mdpi.com The specific nature and position of the substituents on the pyrazole ring play a crucial role in determining the biological and chemical properties of these molecules.

Table 2: Common Synthetic Applications of Substituted Pyrazol-5-amines

| Application | Description |

| Fused Heterocycles | Serve as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused ring systems. scirp.orgbeilstein-journals.org |

| Bioactive Molecules | Act as a scaffold for the development of compounds with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. mdpi.com |

| Chemical Probes | Utilized in the design of molecules for studying biological processes due to their adaptable structure. |

Research Trajectories for 1-Isobutyl-3-phenyl-1H-pyrazol-5-amine within Heterocyclic Chemistry

Synthesis and Functionalization: A primary research trajectory would involve the development of efficient and scalable synthetic routes to this compound. Subsequent research would likely focus on the functionalization of the 5-amino group. This could involve reactions such as acylation, alkylation, and diazotization to create a library of novel derivatives. The phenyl group at the 3-position could also be a target for modification, for instance, through electrophilic aromatic substitution, to further diversify the molecular structure.

Medicinal Chemistry Exploration: Given the well-documented biological activities of substituted pyrazol-5-amines, a significant research effort could be directed towards evaluating the therapeutic potential of this compound and its derivatives. Based on analogous structures, initial screening could focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The isobutyl and phenyl substituents would influence the compound's lipophilicity and steric profile, which are critical factors for biological activity.

Materials Science Applications: The aromatic nature of the pyrazole and phenyl rings suggests that derivatives of this compound could be investigated for applications in materials science. For example, the synthesis of polymeric materials incorporating this scaffold could be explored, with potential applications in organic electronics or as specialized coatings.

Table 3: Potential Research Directions for this compound

| Research Direction | Potential Focus Areas |

| Synthetic Chemistry | - Development of novel and efficient synthetic pathways.- Functionalization of the 5-amino group.- Modification of the 3-phenyl substituent. |

| Medicinal Chemistry | - Screening for anti-inflammatory, anticancer, and antimicrobial activities.- Structure-activity relationship (SAR) studies of novel derivatives. |

| Materials Science | - Incorporation into polymeric structures.- Investigation of photophysical properties for potential use in organic electronics. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(2)9-16-13(14)8-12(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMPZMNLZSBROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365629-34-0 | |

| Record name | 2-(2-methylpropyl)-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isobutyl 3 Phenyl 1h Pyrazol 5 Amine and Analogues

Classical Cyclocondensation Approaches

Traditional methods for pyrazole (B372694) synthesis have long relied on the robust and versatile cyclocondensation reaction, a process that involves the formation of the heterocyclic ring from acyclic precursors in a single step.

Reactions with Hydrazines and 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis and related methodologies represent the most fundamental approach to the pyrazole core. This involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine, isobutylhydrazine (B3052577) would be reacted with a 1,3-dicarbonyl precursor bearing a phenyl group. The regioselectivity of the condensation is a critical factor, as the unsymmetrical nature of both reactants can lead to the formation of two isomeric pyrazoles. The reaction conditions, including solvent and temperature, can influence the isomeric ratio.

A representative reaction would involve isobutylhydrazine and a precursor such as benzoylacetamide. The initial step is the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Isobutylhydrazine | Benzoylacetamide | 1-Isobutyl-3-phenyl-1H-pyrazol-5-ol | Acid or base catalysis, heat | Varies |

| Isobutylhydrazine | 3-Oxo-3-phenylpropanamide | This compound | Heat, solvent | Varies |

Note: The table is illustrative of the general synthetic approach. Specific yields and conditions are dependent on the exact substrates and published experimental procedures.

Condensation with α-Cyanoketones and Related Equivalents

A highly effective and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile (an α-cyanoketone). beilstein-journals.orgnih.gov This approach offers a direct route to the desired 5-amino functionality. In the context of synthesizing this compound, the reaction would involve isobutylhydrazine and benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile). nih.gov

The mechanism proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. beilstein-journals.org This method is generally regioselective, with the substituted nitrogen of the hydrazine (in this case, the isobutyl-substituted nitrogen) typically becoming N1 of the pyrazole ring.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Isobutylhydrazine | Benzoylacetonitrile | This compound | Reflux in ethanol (B145695) | Good |

| Phenylhydrazine (B124118) | 3-Oxo-3-phenylpropanenitrile | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | Dioxane | 93% nih.gov |

Note: The second entry in the table is for a closely related analogue to illustrate a documented high-yielding synthesis.

Catalytic Synthetic Strategies

In recent years, the development of catalytic methods has provided more efficient and atom-economical routes to pyrazole derivatives, often with enhanced control over regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Copper catalysis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. While many copper-promoted reactions focus on the functionalization of a pre-existing pyrazole ring, there are examples of copper-catalyzed cyclizations to form the pyrazole core. These reactions often proceed through domino or cascade pathways, enabling the construction of complex molecules from simple starting materials. For instance, copper-catalyzed multicomponent reactions involving hydrazines, alkynes, and a carbonyl source can provide access to substituted pyrazoles. However, specific applications of these methods for the direct synthesis of this compound are not extensively documented. More commonly, copper is used to promote the dimerization or coupling of aminopyrazoles. mdpi.comnih.govresearchgate.net

| Catalyst | Reactants | Product Type | General Conditions |

| Cu(OAc)₂ | 5-Aminopyrazoles | Dipyrazole-fused pyridazines | Toluene, 100 °C mdpi.com |

| CuCl₂ | 5-Aminopyrazoles | Dipyrazole-fused pyrazines | Toluene, 130 °C mdpi.com |

Note: This table illustrates the use of copper in reactions of aminopyrazoles, rather than their primary synthesis.

Rhodium catalysis, particularly through C-H activation, has provided novel strategies for the synthesis and functionalization of heterocyclic compounds. While many rhodium-catalyzed methods are directed towards the modification of the pyrazole ring at various positions, there are emerging strategies for the construction of the pyrazole core itself through annulation reactions. researchgate.net These methods often involve the reaction of a directing group-containing substrate with a coupling partner, such as an alkyne or a diazo compound, in the presence of a rhodium catalyst.

For the synthesis of a 1,3-disubstituted pyrazole like the target compound, a plausible, though not explicitly documented, rhodium-catalyzed approach could involve the annulation of a substituted hydrazine with a suitable three-carbon synthon. The high cost of rhodium catalysts often limits their application to high-value targets or situations where traditional methods fail.

| Catalyst System | Reactant Types | Product Type | General Conditions |

| Cp*Rh(MeCN)₃₂ | 1-Aryl-5-pyrazolones, Allyl alcohols | Pyrazolo[1,2-a]cinnolines | C-H activation/annulation researchgate.net |

| Rh(III) catalyst | Pyrimidyl-substituted anilines, Diazo compounds | Indole derivatives | C-H activation, cyclization |

Note: The table showcases the utility of rhodium catalysis in C-H activation and annulation reactions involving pyrazole-related structures, highlighting the potential for future synthetic design rather than established routes to the target compound.

Palladium-Mediated Transformations in Pyrazole Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex pyrazole derivatives, enabling C-H bond functionalization and the construction of fused heterocyclic systems. These methods offer high efficiency and atom economy, allowing for the direct arylation and annulation of pyrazole cores.

Researchers have developed a method for the palladium-catalyzed, pyrazole-directed sp³ C-H bond arylation using aryl iodides. nih.gov This reaction utilizes a Pd(OAc)₂ catalyst and a silver(I) oxide as a halide-removal agent, proceeding in acetic acid. nih.gov This strategy allows for the functionalization of unactivated C-H bonds, which is a significant challenge in organic synthesis. nih.gov The pyrazole moiety acts as an effective directing group, facilitating the formation of a five-membered palladacycle intermediate that leads to selective arylation. nih.gov

Furthermore, palladium-catalyzed rollover annulation reactions have been developed to construct complex fused pyrazole systems. For instance, a Pd-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been established to assemble tricyclic 2-benzazepines. nih.gov This process involves a twofold C-H activation of both aryl and heteroaryl C-H bonds. nih.gov Similarly, Rh(III)-catalyzed C-H activation and cyclization cascades have been used for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes. rsc.org These transition metal-catalyzed tandem annulations demonstrate high functional group tolerance and atom economy. rsc.org The use of specific ligands and conditions can be crucial; for example, lithium chloride (LiCl) has been found essential in some palladium-catalyzed intramolecular C-H activations to suppress unwanted side reactions at the C-3 position of the pyrazole ring. researchgate.net

Cooperative catalysis, combining palladium with an organocatalyst, has also been explored. The first catalytic asymmetric α-arylation of pyrazol-5-ones was achieved using 2-indolylmethanols as arylation reagents under the cooperative catalysis of Pd(0) and a chiral phosphoric acid, affording products in high yields and enantioselectivities. acs.org

| Reaction Type | Catalyst System | Key Features | Starting Materials | Product Type | Citation |

|---|---|---|---|---|---|

| sp³ C-H Arylation | Pd(OAc)₂ / Ag₂O | Pyrazole-directed functionalization of unactivated C-H bonds. | N-Alkylpyrazoles, Aryl iodides | β-Phenethylamines (after ozonolysis) | nih.gov |

| [5 + 2] Rollover Annulation | Pd(OAc)₂ / Cu(OAc)₂ | Twofold C-H activation to form seven-membered rings. | 1-Benzylpyrazoles, Alkynes | Tricyclic 2-Benzazepines | nih.gov |

| [5 + 1] Annulation | Rh(III) catalyst | C-H activation/cyclization cascade with high atom economy. | Phenyl-1H-pyrazol-5-amine, Alkynoates | Pyrazolo[1,5-a]quinazolines | rsc.org |

| Asymmetric α-Arylation | Pd(0) / Chiral Phosphoric Acid | Cooperative catalysis for enantioselective synthesis. | Pyrazol-5-ones, 2-Indolylmethanols | α-Arylated Pyrazol-5-ones | acs.org |

Organocatalytic and Other Metal-Free Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, organocatalytic and other metal-free approaches for the synthesis of pyrazole derivatives have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has been successfully applied to the synthesis of complex pyrazole-containing structures. For example, the first enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles was achieved through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona alkaloids. nih.gov This reaction can be performed in a three- or four-component fashion, starting from simple materials, and produces the desired products with up to >99% enantiomeric excess (ee). nih.gov Similarly, dipeptide-based urea-amide tertiary amine catalysts have been employed for the asymmetric Michael addition of 4-substituted-pyrazol-5-ones to β-trifluoromethyl-α,β-unsaturated ketones, yielding chiral products with both quaternary and tertiary stereocenters in good yields and high stereoselectivity. nih.gov The enantioselective amination of pyrazolones using diazodicarboxylates has also been reported, catalyzed by quinine (B1679958) to give aminopyrazolone (B8391566) derivatives in excellent yields. soton.ac.uk

Metal-free approaches are not limited to organocatalysis. A green and environmentally friendly method for synthesizing highly functionalized pyrazoles involves a one-pot, three-component reaction using the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium under solvent-free conditions at room temperature. tandfonline.com This method offers good yields (75–86%) and shorter reaction times, with the added benefit that the commercially available organic salt can be recovered and reused. tandfonline.com

| Approach | Catalyst/Mediator | Reaction Type | Key Advantages | Product Type | Citation |

|---|---|---|---|---|---|

| Organocatalysis | Cinchona Alkaloids | Tandem Michael addition-Thorpe-Ziegler | High enantioselectivity (up to >99% ee), multicomponent potential. | Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Organocatalysis | Dipeptide-based urea-amide tertiary amine | Asymmetric Michael addition | Stereocontrolled construction of vicinal quaternary and tertiary centers. | Chiral pyrazolones with trifluoromethyl moieties | nih.gov |

| Organocatalysis | Quinine | Enantioselective amination | Simple procedure, excellent yields. | Aminopyrazolone derivatives | soton.ac.uk |

| Metal-Free | Tetrabutylammonium bromide (TBAB) | One-pot three-component reaction | Solvent-free, room temperature, reusable mediator, good yields. | Highly functionalized pyrazoles | tandfonline.com |

Advanced Reaction Techniques and Conditions

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful technique for accelerating the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods. rasayanjournal.co.in The use of microwave irradiation often leads to dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing side reactions. rasayanjournal.co.innih.gov

A variety of 1-aryl-1H-pyrazol-5-amines have been prepared efficiently using a microwave-mediated method with water as the solvent. nih.gov In this protocol, an α-cyanoketone or 3-aminocrotononitrile (B73559) is reacted with an aryl hydrazine in 1 M HCl. The mixture is heated in a microwave reactor at 150 °C for a short duration, typically 10-15 minutes, with isolated yields ranging from 70-90%. nih.gov This method is scalable from milligram to gram quantities without a significant loss in yield. nih.gov

Microwave irradiation is particularly effective for multicomponent reactions. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component condensation of reagents like ethyl acetoacetate (B1235776), hydrazine hydrate (B1144303), aldehydes, and malononitrile. nih.gov The combination of microwave heating with an eco-friendly solvent system like H₂O-ethanol further enhances the green credentials of the synthesis. nih.gov In some cases, microwave-assisted reactions can proceed smoothly even without a catalyst, leading to shorter reaction times and better yields compared to conventional heating which may require a catalyst. rasayanjournal.co.in For example, N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides were synthesized from chalcone-dibromides and hydrazines in ethanol, where the microwave method was superior to the conventional piperidine-catalyzed approach. rasayanjournal.co.in

The precise control over reaction conditions afforded by modern microwave reactors can also be exploited to influence reaction outcomes. For example, in the multicomponent reaction of 5-aminopyrazoles, dimedone, and dimethylformamide dimethylacetal, controlled microwave heating at 150 °C in DMF was used to achieve regioselective synthesis of 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org

| Product Synthesized | Conventional Method | Microwave-Assisted Method | Key Improvement | Citation |

|---|---|---|---|---|

| 1-Aryl-1H-pyrazol-5-amines | Longer reaction times, often requires organic solvents. | 10-15 min at 150°C in water. | Drastic reduction in time; use of green solvent. | nih.gov |

| N-aryl-benzenesulfonamides | Requires catalyst (piperidine) and longer heating. | 5-6 min, catalyst-free in ethanol. | Elimination of catalyst, shorter time, better yields. | rasayanjournal.co.in |

| Pyrano[2,3-c]pyrazoles | Reflux conditions, longer duration. | Shorter reaction times, often higher yields. | Energy efficiency, accelerated reaction rate. | nih.gov |

| Pyrazolo[1,5-a] nih.govnih.govthieme-connect.comtriazines | Conventional heating (oil bath). | Sequential one-pot synthesis with MW irradiation steps. | Efficient synthesis of intermediates and final products. | semanticscholar.org |

Solvent Effects and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazoles, with a major focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. thieme-connect.comresearchgate.net Solvent selection is a critical aspect of this endeavor, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. tandfonline.com

The use of water as a reaction medium is a cornerstone of green pyrazole synthesis. thieme-connect.com Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. researchgate.net Numerous protocols have been developed for synthesizing pyrazole derivatives in aqueous media. For instance, an environmentally friendly aqueous synthesis of tetrasubstituted pyrazoles was achieved using cetyltrimethylammonium bromide (CTAB) as a catalyst, which facilitates the reaction in water. thieme-connect.com The synthesis of pyrano[2,3-c]pyrazoles has been successfully conducted in magnetized water, where hydrogen bond interactions at the organic-water interface are thought to stabilize reaction intermediates, leading to poor yields or reaction failure in nonpolar solvents. thieme-connect.com

Solvent-free, or solid-state, reactions represent another significant green chemistry strategy, completely eliminating the need for a solvent. tandfonline.comresearchgate.net These reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and simpler work-up procedures. tandfonline.com For example, a series of pyrazole derivatives were synthesized in good yields (75-86%) at room temperature under solvent-free conditions using tetrabutylammonium bromide as a recyclable medium. tandfonline.com

Beyond solvent choice, other green considerations include the use of benign catalysts and energy-efficient techniques. nih.gov Ammonium (B1175870) chloride, an inexpensive and non-toxic salt, has been employed as a green catalyst for the Knorr pyrazole synthesis in ethanol, a renewable solvent. jetir.org The combination of green solvents with energy-efficient methods like microwave or ultrasound irradiation further enhances the sustainability of pyrazole synthesis. nih.govresearchgate.net For example, the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been efficiently carried out under ultrasound irradiation in water, using ceric ammonium nitrate (B79036) as a catalyst. nih.gov

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like this compound and its analogues from simple, readily available starting materials in a single synthetic operation. researchgate.netresearchgate.net These approaches avoid the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

The synthesis of pyrazole derivatives is particularly well-suited to MCRs. A common and powerful approach is the four-component condensation of an aldehyde, malononitrile, a hydrazine (such as hydrazine hydrate or phenylhydrazine), and a 1,3-dicarbonyl compound like ethyl acetoacetate. nih.govresearchgate.net This strategy has been widely used to produce highly substituted pyrano[2,3-c]pyrazoles. nih.govnih.gov Various catalysts, including L-tyrosine, potassium t-butoxide, and magnetic nano-catalysts, have been employed to facilitate these reactions under different conditions, including conventional heating, microwave irradiation, and ultrasound. nih.govresearchgate.net

One-pot, two-step procedures have also been developed. For example, N-(1,3-diphenyl-1H-pyrazol-5-yl)amides were synthesized by the cyclization of benzoylacetonitrile and phenylhydrazine under neat conditions, followed by in-situ acylation without isolating the intermediate 5-amino-1,3-diphenyl pyrazole. researchgate.net This method provides excellent yields (70-90%) and features a simple work-up. researchgate.net Similarly, a one-pot protocol for 1-aryl-3-trifluoromethylpyrazoles involves the in-situ generation of nitrile imines which then undergo a (3+3)-annulation with mercaptoacetaldehyde (B1617137) (an acetylene (B1199291) surrogate), followed by a cascade of dehydration and ring contraction. nih.gov

The regioselectivity of these multicomponent reactions can sometimes be controlled by the reaction conditions or the choice of catalyst. beilstein-journals.org For instance, a visible-light-induced multicomponent tandem reaction was developed where the use of 1-methylindazol-3-amine as a traceless mediator could switch the inherent regioselectivity of a formal [1 + 2 + 2] cycloaddition to produce either 1,3,4- or 1,4,5-trisubstituted pyrazoles. acs.org

Regioselectivity Control in Pyrazol-5-amine Synthesis

The synthesis of substituted pyrazoles from unsymmetrical precursors, such as the reaction between a monosubstituted hydrazine and a β-ketonitrile or related 1,3-dicarbonyl equivalent, can lead to the formation of two constitutional isomers. Controlling the regioselectivity to favor the desired isomer, such as a pyrazol-5-amine over a pyrazol-3-amine, is a critical challenge in synthetic design. thieme-connect.combeilstein-journals.org

The outcome of the cyclization is often dictated by which nitrogen atom of the substituted hydrazine (N1 or N2) attacks which electrophilic carbon of the dicarbonyl precursor. The regioselectivity can be influenced by a variety of factors, including steric and electronic properties of the reactants, as well as the reaction conditions (e.g., pH, temperature, solvent). thieme-connect.comnih.gov

A key strategy for controlling regioselectivity is to exploit the difference between kinetic and thermodynamic control. thieme-connect.com For the condensation of monosubstituted hydrazines with alkoxyacrylonitriles, it has been shown that basic conditions at low temperatures (0 °C) favor the kinetically controlled product, the 3-aminopyrazole (B16455). thieme-connect.com Under these conditions, the initial Michael addition of the hydrazine is followed by a rapid cyclization that "traps" this regioisomer. thieme-connect.com In contrast, neutral conditions and elevated temperatures allow for the equilibration of the Michael adducts, leading to the formation of the more thermodynamically stable 5-aminopyrazole isomer. thieme-connect.com However, bulky or electron-poor hydrazines (e.g., phenylhydrazine) can show a bias towards the 5-substituted product even under kinetic conditions. thieme-connect.com

The nature of the starting materials and the reaction mechanism can also provide inherent regiocontrol. For example, the reaction of 4-cyano-3-oxotetrahydrothiophene with various alkyl- or arylhydrazine hydrochlorides in refluxing ethanol regioselectively yields 2-alkyl- or 2-aryl-3-aminothieno[3,4-c]pyrazoles in excellent yields. nih.gov In other systems, acidic cyclization of a hydrazine with an enol precursor might yield the 5-aminopyrazole as the major product, while cyclization with the corresponding methyl ether under basic conditions can completely reverse the regioselectivity to give the 3-aminopyrazole in excellent yield. nih.gov

Advanced methods, such as using a traceless mediator in a multicomponent reaction, have also been developed to switch regioselectivity. In a visible-light-induced reaction, the use of 1-methylindazol-3-amine as a mediator was able to switch the outcome of a cycloaddition from the inherent 1,3,4-trisubstituted pyrazole to the 1,4,5-trisubstituted isomer. acs.org

| Controlling Factor | Condition/Reagent | Favored Isomer | Proposed Rationale | Citation |

|---|---|---|---|---|

| Reaction Control | Basic conditions, 0 °C | 3-Aminopyrazole | Kinetic control; rapid cyclization traps the initial Michael adduct. | thieme-connect.com |

| Reaction Control | Neutral conditions, elevated temperature | 5-Aminopyrazole | Thermodynamic control; allows for equilibration to the more stable isomer. | thieme-connect.com |

| Substrate/pH | Cyclization of enol under acidic conditions | 5-Aminopyrazole | Specific mechanism pathway favored under acidic conditions. | nih.gov |

| Substrate/pH | Cyclization of enol ether under basic conditions | 3-Aminopyrazole | Complete reversal of regioselectivity compared to acidic enol cyclization. | nih.gov |

| Mediator | Visible light + 1-methylindazol-3-amine | 1,4,5-Trisubstituted Pyrazole | Traceless mediator alters the reaction pathway to switch inherent selectivity. | acs.org |

Synthetic Optimization and Efficiency Enhancements

The synthesis of 5-aminopyrazoles, including this compound and its analogues, has been the subject of extensive research aimed at improving efficiency, reducing environmental impact, and increasing product yields. Traditional methods often require harsh reaction conditions, long reaction times, and the use of toxic organic solvents. mdpi.com Modern synthetic strategies focus on overcoming these limitations through various optimization techniques, including the use of advanced catalytic systems, microwave-assisted synthesis, and one-pot multi-component reactions.

A primary route to 5-amino-3-phenyl-1H-pyrazoles involves the condensation of a β-ketonitrile, such as benzoylacetonitrile, with a substituted hydrazine. beilstein-journals.orgnih.gov Optimization of this fundamental reaction has been achieved by exploring different catalysts and reaction media. For instance, the use of nano-ZnO as a catalyst in the condensation of ethyl acetoacetate and phenylhydrazine has been shown to produce the corresponding pyrazole derivative in excellent yields (95%) with short reaction times and a straightforward work-up procedure. nih.govnih.gov While this example produces a pyrazol-5-ol, the catalytic principle is applicable to the synthesis of 5-aminopyrazoles from β-ketonitriles.

Further efficiency is gained by moving from conventional heating to microwave-assisted organic synthesis (MAOS). researchgate.net Microwave irradiation can significantly reduce reaction times and often leads to higher yields and better product selectivity. researchgate.net This greener synthetic methodology often involves solvent-free conditions, further enhancing its environmental credentials. researchgate.net For example, microwave-assisted synthesis is a typical method for accessing various 5-aminopyrazole intermediates efficiently. researchgate.net

The choice of catalyst and solvent system is crucial for optimization. The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM-PF6]), in conjunction with a copper triflate catalyst has been reported for the synthesis of pyrazole derivatives from chalcones and hydrazines, achieving excellent yields (82%). nih.gov Transition-metal catalysis, including rhodium(III)-catalyzed C-H activation and cyclization cascades, offers a sophisticated and highly atom-economical route to fused pyrazole systems, demonstrating the potential for advanced catalytic methods in synthesizing complex pyrazole analogues. rsc.org

Recent developments have also focused on creating more direct routes to N-substituted pyrazoles. An innovative method allows for the preparation of N-alkyl and N-aryl pyrazoles directly from primary aliphatic or aromatic amines, which are often more readily available and easier to handle than the corresponding hydrazines. nih.gov This protocol avoids inorganic reagents and operates under mild conditions with short reaction times. nih.gov

The table below summarizes and compares different optimized conditions for the synthesis of 5-aminopyrazole analogues, highlighting the improvements in yield and reaction time.

| Methodology | Key Reagents | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Nano-Catalysis | Ethyl Acetoacetate + Phenylhydrazine | Nano-ZnO, Reflux | Not specified | 95% | nih.govnih.gov |

| Ionic Liquid Catalysis | Chalcone + p-((t-butyl)phenyl)hydrazine | Cu(OTf)₂, [BMIM-PF₆] | Not specified | 82% | nih.gov |

| Microwave-Assisted Synthesis | β-Keto ester + Hydrazine | Solvent-free, Microwave | Short | High | researchgate.net |

| Direct Amination | 2,4-Pentanedione + Primary Amines | O-(4-nitrobenzoyl)hydroxylamine, 85 °C | 1.5 h | 38-70% | nih.gov |

| One-Pot, Metal-Free | Aldehyde Hydrazones + Acetylenic Esters | Metal-Free | Not specified | Good to Excellent | mdpi.com |

These efficiency enhancements not only provide economic and practical advantages for the synthesis of this compound and its analogues but also align with the principles of green chemistry by minimizing waste and energy consumption. mdpi.comresearchgate.net

Chemical Transformations and Derivatization of 1 Isobutyl 3 Phenyl 1h Pyrazol 5 Amine Scaffold

Functionalization of the Pyrazole (B372694) Ring System

The inherent reactivity of the pyrazole core and its exocyclic amino substituent allows for direct modifications through various organic reactions. These functionalizations are essential for tuning the molecule's physicochemical properties and for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Alkylation of pyrazole derivatives can occur at different positions, primarily on the nitrogen atoms. In the case of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine, the N1 position is already substituted with an isobutyl group. Further alkylation typically targets the N2 position of the pyrazole ring or the exocyclic 5-amino group. The regioselectivity of the reaction is often influenced by steric factors and the reaction conditions, such as the choice of base and solvent. researchgate.netmdpi.com Common alkylating agents include alkyl halides or sulfonate esters in the presence of a base. semanticscholar.org Alternatively, acid-catalyzed methods using electrophiles like trichloroacetimidates have been developed as a milder alternative to traditional methods that require strong bases. mdpi.comsemanticscholar.org

| Alkylating Agent | Expected Product | Reaction Conditions |

| Methyl Iodide (CH₃I) | 1-Isobutyl-N⁵-methyl-3-phenyl-1H-pyrazol-5-amine / 1-Isobutyl-2-methyl-5-imino-3-phenyl-2,5-dihydro-1H-pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) |

| Benzyl Bromide (BnBr) | N⁵-Benzyl-1-isobutyl-3-phenyl-1H-pyrazol-5-amine | Base (e.g., NaH), Solvent (e.g., DMF) |

| Phenethyl trichloroacetimidate | N⁵-Phenethyl-1-isobutyl-3-phenyl-1H-pyrazol-5-amine | Brønsted acid catalyst (e.g., CSA) |

Table 1: Representative Alkylation Reactions.

The primary amino group at the C5 position of the pyrazole ring is a potent nucleophile, readily participating in acylation reactions to form stable amide derivatives. This transformation is one of the most common methods for derivatizing aminopyrazoles. The reaction is typically carried out by treating the aminopyrazole with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. This reaction is fundamental for introducing a wide variety of substituents, thereby modifying the electronic and steric properties of the parent molecule.

| Acylating Agent | Product Name |

| Acetyl Chloride | N-(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)acetamide |

| Benzoyl Chloride | N-(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)benzamide |

| 4-Chlorobenzoyl Chloride | 4-chloro-N-(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)benzamide |

| Acetic Anhydride | N-(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)acetamide |

Table 2: Examples of Acylation Reactions.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov For pyrazole derivatives, the active hydrogen can be on a ring carbon or a nitrogen atom. nih.gov In this compound, the reaction can potentially occur at the C4 position of the pyrazole ring or involve the exocyclic amino group. This aminoalkylation introduces an "aminoalkyl" moiety onto the scaffold, which can be valuable for modulating properties like solubility and basicity. nih.gov The products, known as Mannich bases, are important intermediates in organic synthesis and have shown a range of biological activities. nih.govopenpharmaceuticalsciencesjournal.com

| Secondary Amine | Aldehyde | Product Name |

| Dimethylamine | Formaldehyde | 4-((Dimethylamino)methyl)-1-isobutyl-3-phenyl-1H-pyrazol-5-amine |

| Piperidine | Formaldehyde | 1-Isobutyl-3-phenyl-4-(piperidin-1-ylmethyl)-1H-pyrazol-5-amine |

| Morpholine | Formaldehyde | 4-((1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methyl)morpholine |

Table 3: Representative Mannich Reactions at the C4 Position.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the pyrazole ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These annulation reactions lead to the formation of bicyclic structures with expanded chemical diversity and rigid conformations.

Pyrazolo[1,5-a]pyrimidines are formed through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents. chim.itresearchgate.net In this reaction, the exocyclic 5-amino group and the endocyclic N1 nitrogen of the pyrazole act as the two nucleophilic centers that attack the electrophilic carbons of the 1,3-dicarbonyl compound or its synthetic equivalent (e.g., β-ketoesters, enaminones, or β-enaminonitriles). researchgate.netnih.gov The reaction mechanism involves an initial condensation followed by an intramolecular cyclization and dehydration, leading to the aromatic fused-ring system. This strategy is a highly efficient and widely used method for constructing this privileged scaffold. mdpi.com

| 1,3-Bielectrophile | Fused Product |

| Acetylacetone (2,4-pentanedione) | 2,7-Dimethyl-5-isobutyl-3-phenylpyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate (B1235776) | 7-Hydroxy-2-methyl-5-isobutyl-3-phenylpyrazolo[1,5-a]pyrimidine |

| Malononitrile | 7-Amino-5-isobutyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |

| Diethyl Malonate | 5-Isobutyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione |

Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidines.

The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold also utilizes 5-aminopyrazoles as key starting materials. nih.gov The formation of the pyridine ring is typically achieved through condensation with reagents such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or via multicomponent reactions. nih.govmdpi.com In this annulation, the nucleophilic centers are the exocyclic 5-amino group and the C4 carbon of the pyrazole ring. For instance, the Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted for pyrazolo[3,4-b]pyridines by reacting a 5-aminopyrazole with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. mdpi.com Reactions with α,β-unsaturated aldehydes or ketones proceed via a Michael addition followed by cyclization and aromatization. nih.gov

| Reagent(s) | Fused Product |

| 1,1,1-Trifluoro-2,4-pentanedione | 6-Methyl-4-(trifluoromethyl)-1-isobutyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine |

| 3-Phenylpropiolaldehyde | 4-Phenyl-1-isobutyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine |

| Benzaldehyde, Acetone (Multicomponent) | 4,6-Diphenyl-1-isobutyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine |

| Diethyl 2-(ethoxymethylene)malonate | Ethyl 4-hydroxy-1-isobutyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Table 5: Synthesis of Pyrazolo[3,4-b]pyridines.

Other Fused Pyrazoloazines

The this compound scaffold is a viable precursor for the synthesis of a variety of other fused pyrazoloazines beyond the more common pyrazolo[3,4-d]pyrimidines. These bicyclic and polycyclic heterocyclic systems are of significant interest due to their diverse pharmacological activities. The synthetic strategies to access these compounds typically involve the reaction of the 5-aminopyrazole nucleus with appropriate bifunctional electrophiles, leading to the construction of a new fused ring.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the general synthetic routes established for analogous 5-aminopyrazoles can be extrapolated. For instance, the reaction with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines . This transformation is proposed to occur through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds are a powerful tool for constructing complex fused systems. nih.gov

Another important class of fused pyrazoloazines, the pyrazolo[1,5-a]pyrimidines , can be synthesized from 5-aminopyrazoles by reaction with 1,3-dicarbonyl compounds or their equivalents. The regioselectivity of this reaction is a key aspect, as the exocyclic amino group can react with either of the carbonyl groups, potentially leading to isomeric products. The reaction conditions, including the solvent and catalyst, can often be tuned to favor the formation of a specific isomer. nih.gov

The table below illustrates potential fused pyrazoloazine structures that could theoretically be synthesized from this compound based on established methodologies for related compounds.

| Fused Pyrazoloazine Class | General Reagents | Potential Product Structure |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones | A pyridine ring fused to the pyrazole core |

| Pyrazolo[1,5-a]pyrimidines | 1,3-Dicarbonyl Compounds | A pyrimidine (B1678525) ring fused to the pyrazole core |

| Pyrazolo[5,1-c] nih.govbeilstein-journals.orgrsc.orgtriazines | α-Halo Hydrazones | A 1,2,4-triazine (B1199460) ring fused to the pyrazole core |

Note: The product structures are generalized representations of the fused ring systems.

Exploration of Novel Analogues and Derivatives of this compound

The exploration of novel analogues and derivatives of this compound is a logical extension of its potential as a bioactive scaffold. Derivatization can be targeted at several positions on the molecule, including the 5-amino group, the C4 position of the pyrazole ring, and the N1-isobutyl and C3-phenyl substituents. Such modifications can lead to compounds with altered physicochemical properties and potentially enhanced biological activities.

Functionalization of the 5-amino group is a common strategy. For example, acylation with various acid chlorides or anhydrides would yield the corresponding amides. Sulfonylation with sulfonyl chlorides can produce sulfonamide derivatives. Furthermore, the amino group can be converted into other functional groups or used as a handle for the attachment of more complex moieties.

The C4 position of the pyrazole ring is also amenable to electrophilic substitution reactions, such as halogenation, nitration, and formylation, particularly in activated pyrazole systems. These C4-functionalized derivatives can then serve as intermediates for further synthetic transformations, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

While specific research on the derivatization of this compound is limited in the available literature, the general reactivity patterns of 5-aminopyrazoles provide a roadmap for the synthesis of a diverse library of analogues. The table below outlines some potential derivatives and the types of reagents that could be employed for their synthesis.

| Derivative Type | Position of Modification | General Reagents | Potential Research Interest |

| N-Acyl Derivatives | 5-Amino Group | Acid Chlorides, Anhydrides | Modulation of biological activity, prodrug design |

| N-Sulfonyl Derivatives | 5-Amino Group | Sulfonyl Chlorides | Exploration of antibacterial or anticancer activity |

| C4-Halogenated Derivatives | C4-Position | N-Halosuccinimides (NBS, NCS, NIS) | Intermediates for cross-coupling reactions |

| Schiff Base Derivatives | 5-Amino Group | Aldehydes, Ketones | Ligands for metal complexes, potential antimicrobial agents |

It is important to reiterate that the specific reaction conditions and outcomes for these transformations would need to be empirically determined for the this compound substrate. The electronic and steric effects of the isobutyl and phenyl groups would likely influence the reactivity of the pyrazole core compared to other reported 5-aminopyrazole derivatives.

Computational Chemistry and Theoretical Analysis of 1 Isobutyl 3 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to determine the molecule's stable geometric structure and to describe its electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-isobutyl-3-phenyl-1H-pyrazol-5-amine, DFT would be employed to perform geometry optimization, calculating the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation.

Studies on similar pyrazole-carboxamide and pyrazole-carboxylate compounds have utilized DFT calculations, often with the B3LYP functional and a 6-31G* or higher basis set, to optimize molecular structures. jcsp.org.pknih.gov This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound, providing a foundational understanding of its shape and conformational preferences. Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the structure. nih.gov

Analysis of Electronic Structure and Charge Distribution

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. jcsp.org.pk

For pyrazole (B372694) derivatives, the HOMO and LUMO are often distributed across the conjugated pyrazole and phenyl ring systems. jcsp.org.pk An analysis of this compound would likely show a similar distribution, indicating that this region is the primary site for electronic transitions and potential chemical reactions.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrazole ring and the amine group would be expected to be electron-rich sites.

Illustrative DFT Calculation Results for a Pyrazole Derivative

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.3 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.2 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 Debye |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

The simulation would track the interactions and movements of every atom based on a force field, which defines the potential energy of the system. This allows for the observation of:

Conformational Flexibility: How the molecule changes its shape over time, particularly the rotation of the isobutyl and phenyl groups relative to the pyrazole core.

Solvation Effects: How the molecule interacts with surrounding solvent molecules through hydrogen bonds and other intermolecular forces.

Stability of Interactions: If docked into a protein active site, MD simulations can assess the stability of the binding pose and key interactions over a period of nanoseconds.

Such simulations provide a dynamic picture of the molecule's behavior that is complementary to the static, minimum-energy view from quantum chemical calculations. researchgate.net

Structure-Activity Relationship (SAR) Modeling (In Silico)

In silico Structure-Activity Relationship (SAR) modeling is used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of similar molecules and correlating them with experimentally measured activity.

To perform a QSAR study involving this compound, one would need a dataset of analogous pyrazole derivatives with varying substituents and their corresponding measured biological activities against a specific target. The resulting model could then predict the activity of new, unsynthesized compounds and identify which structural features are most important for enhancing activity. researchgate.netresearchgate.net For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the N1 position enhances activity, providing a rationale for the presence of the isobutyl group.

Pharmacophore Modeling and Molecular Docking Simulations

Pharmacophore modeling and molecular docking are computational techniques used to understand and predict how a molecule might interact with a biological target, such as an enzyme or receptor.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For this compound, the key pharmacophoric features would likely include the aromatic phenyl ring, the hydrogen-bond-donating amine group, and the hydrophobic isobutyl group.

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. nih.gov A docking simulation would place this compound into the active site of a target protein and calculate the most stable binding poses, ranked by a scoring function that estimates binding affinity. alrasheedcol.edu.iqnih.gov Docking studies on similar N-phenylpyrazole derivatives have been used to determine probable binding models and explain their inhibitory activity. nih.govresearchgate.net Such a simulation could reveal specific interactions, like hydrogen bonds between the pyrazole's nitrogen atoms or the amine group and amino acid residues in the active site, or hydrophobic interactions involving the phenyl and isobutyl groups.

Illustrative Molecular Docking Results

| Parameter | Description | Illustrative Value |

| Binding Energy | Estimated free energy of binding (lower is better) | -8.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated inhibitory constant based on binding energy | 0.5 µM |

| Key Interactions | Predicted intermolecular interactions with protein residues | Hydrogen bond with Asp145; Pi-Pi stacking with Phe82 |

Prediction of Physicochemical Descriptors for Research Purposes

Computational chemistry offers a powerful alternative to experimental methods for determining the physicochemical properties of novel compounds. By employing established algorithms and theoretical models, it is possible to generate reliable estimates of various molecular descriptors that are critical for predicting a compound's pharmacokinetic profile.

The Topological Polar Surface Area (TPSA) is a key descriptor used to forecast the transport properties of molecules, such as their ability to permeate cell membranes. It is calculated by summing the surface contributions of all polar atoms, primarily nitrogen and oxygen, including their attached hydrogen atoms. For a molecule to be considered to have good potential for oral bioavailability, a TPSA value of less than 140 Ų is generally preferred.

For comparative purposes, computational data for structurally related pyrazole derivatives highlight the expected range for this class of compounds. For instance, the calculated TPSA for 1-isobutyl-3-methyl-1H-pyrazol-5-amine is reported to be 43.84 Ų. Similarly, 1-(2-Methylpropyl)-1H-pyrazol-5-amine also has a calculated TPSA of 43.84 Ų. The substitution of a methyl group with a larger, non-polar phenyl group at the 3-position in the target compound, This compound , would not be expected to significantly alter the TPSA, as the calculation focuses on polar atoms. Therefore, the TPSA for the title compound is predicted to be in a similar range, suggesting favorable membrane permeability characteristics.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. It is defined as the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water.

Computational predictions for analogs of the target compound provide a basis for estimating these parameters. The calculated LogP for 1-isobutyl-3-methyl-1H-pyrazol-5-amine is 1.42972, and for 1-(2-Methylpropyl)-1H-pyrazol-5-amine , it is 1.1213. Both of these related compounds are predicted to have 3 hydrogen bond acceptors and 1 hydrogen bond donor. The presence of the phenyl group in This compound is expected to increase its lipophilicity, and therefore its LogP value, compared to the methyl-substituted analog. The number of hydrogen bond donors and acceptors, however, is determined by the pyrazol-5-amine core and is not expected to change with the substitution at the 3-position.

The predicted physicochemical properties of this compound and its analogs are summarized in the table below.

| Compound Name | TPSA (Ų) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| This compound | Predicted ~44 | Predicted >1.5 | Predicted 3 | Predicted 1 |

| 1-isobutyl-3-methyl-1H-pyrazol-5-amine | 43.84 | 1.42972 | 3 | 1 |

| 1-(2-Methylpropyl)-1H-pyrazol-5-amine | 43.84 | 1.1213 | 3 | 1 |

These computational predictions provide a foundational understanding of the physicochemical profile of this compound, suggesting it possesses properties consistent with those of orally bioavailable compounds. Further experimental validation is necessary to confirm these theoretical findings.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like substituted pyrazoles. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to identify direct one-bond correlations between protons and the carbons they are attached to. youtube.com

For a comprehensive skeletal mapping, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. youtube.comustc.edu.cn This technique reveals correlations between protons and carbons over two to three bonds, which is fundamental for connecting different spin systems and identifying quaternary carbons. ustc.edu.cnrsc.org In the analysis of pyrazole (B372694) derivatives, HMBC is crucial for definitively establishing the regiochemistry of substituents. For instance, a three-bond correlation between the N-CH₂ protons of the isobutyl group and the C5 carbon of the pyrazole ring would confirm the N1-alkylation site. rsc.orgacs.org However, in some cases where regioisomers are possible, even 2D NMR methods may not provide a definitive answer, necessitating confirmation by other techniques like X-ray crystallography. nih.gov

A combination of 1D and 2D NMR experiments allows for the complete assignment of the molecular structure. acs.org

Table 1: Representative 2D NMR Correlations for Pyrazole Derivatives

| Technique | Correlation Type | Information Provided |

| HSQC/HMQC | ¹J C-H | Identifies which protons are directly attached to which carbons. |

| HMBC | ²J C-H, ³J C-H | Maps the carbon skeleton by showing long-range proton-carbon connectivities. Crucial for identifying quaternary carbons and linking substituent groups to the core ring structure. |

| COSY | ³J H-H | Identifies protons that are coupled to each other, typically on adjacent carbons. |

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic molecular processes such as tautomerism and restricted rotation, which are relevant to pyrazole chemistry. researchgate.net The annular prototropic tautomerism of NH-pyrazoles is a well-documented phenomenon that can often be studied by lowering the temperature to slow the proton exchange rate on the NMR timescale. researchgate.netfu-berlin.de

For N-substituted pyrazoles like 1-isobutyl-3-phenyl-1H-pyrazol-5-amine, VT-NMR can be used to study the rotational barriers of the phenyl and isobutyl groups. At room temperature, rotation around single bonds is typically fast, resulting in time-averaged signals. As the temperature is lowered, this rotation can slow down sufficiently to cause decoalescence of signals, allowing for the observation of distinct conformers. The temperature at which coalescence occurs can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provides highly accurate mass measurements. acs.orgnih.gov This precision allows for the determination of the elemental formula of this compound (C₁₃H₁₉N₃) by distinguishing its exact mass from other compounds with the same nominal mass. The fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the data obtained from NMR. researchgate.net

Table 2: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| C₁₃H₁₉N₃ | [M+H]⁺ | 218.1652 | Hypothetical value close to calculated mass |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a crystalline solid. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com For substituted pyrazoles, X-ray crystallography is particularly valuable for confirming the regiochemistry of substitution, which can sometimes be ambiguous based on spectroscopic data alone. nih.gov

Analysis of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, revealed an orthorhombic crystal system where the phenyl and methoxybenzene groups were rotated relative to the central pyrazole ring by 29.41° and 37.01°, respectively. nih.gov Such data provides unparalleled insight into the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. nih.govfu-berlin.de

Table 3: Representative Crystallographic Data for a Substituted Phenyl-Pyrazol-5-amine Derivative. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9638 |

| b (Å) | 6.3639 |

| c (Å) | 28.2466 |

| Volume (ų) | 2689.87 |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Vibrational Spectroscopy (FT-IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic vibrational modes of functional groups. acs.orgresearchgate.net For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching within the pyrazole and phenyl rings, and N-H bending vibrations. acs.orgnist.gov For example, studies on 3(5)-aminopyrazoles show characteristic bands for N-H stretching vibrations, which are sensitive to hydrogen bonding. mdpi.com

Table 4: Expected FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Pyrazole & Phenyl (C=N, C=C) | Ring Stretch | 1450 - 1600 |

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electron systems. nih.gov The spectrum of this compound is expected to exhibit strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the nature of the substituents.

Future Directions and Emerging Research Opportunities for 1 Isobutyl 3 Phenyl 1h Pyrazol 5 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry, but future research will increasingly focus on developing methodologies that are not only efficient and high-yielding but also environmentally benign. nih.govresearchgate.net Traditional synthetic routes often require harsh conditions, organic solvents, and long reaction times, which are costly and generate significant waste. researchgate.net The shift towards green chemistry principles is driving innovation in the synthesis of scaffolds like 1-isobutyl-3-phenyl-1H-pyrazol-5-amine.

Key areas for future development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. researchgate.netrsc.org Developing a one-pot MCR for this compound would streamline its production significantly.

Green Solvents and Catalysts: Research is moving away from hazardous organic solvents towards aqueous media. thieme-connect.comthieme-connect.com The use of water as a solvent, potentially with surfactants like cetyltrimethylammonium bromide (CTAB), offers an environmentally friendly alternative. thieme-connect.com Furthermore, employing recyclable, heterogeneous catalysts such as nano-ZnO or polymer-bound catalysts can reduce waste and simplify product purification. nih.govthieme-connect.commdpi.com

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov Applying these techniques to the synthesis of pyrazole derivatives can lead to more sustainable and cost-effective processes. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Environmentally friendly, excellent yields, simple operational procedure. researchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot. | High atom economy, operational simplicity, reduced waste. nih.govrsc.org |

| Aqueous Media Synthesis | Utilizes water as the reaction solvent. | Environmentally benign, safe, and cost-effective. thieme-connect.comthieme-connect.com |

| Solvent-Free Conditions | Reactions are conducted by grinding reactants together. | Eliminates solvent waste, cost-effective, and eco-friendly. researchgate.net |

Exploration of Expanded Chemical Space Through Strategic Derivatization

Future research should focus on:

N1-Position: Modifying the isobutyl group can alter the molecule's lipophilicity and steric profile, which is critical for biological interactions.

C3-Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring can modulate the electronic properties of the entire molecule, affecting its reactivity and photophysical characteristics.

C5-Amine Group: The primary amine is a key functional handle for further reactions. It can be acylated, alkylated, or used to form Schiff bases, creating a diverse library of new compounds with potentially novel functions. For instance, the condensation of 5-aminopyrazoles with other molecules has been used to create hybrid systems. mdpi.com

| Derivatization Site | Potential Modifications | Anticipated Impact on Properties |

|---|---|---|

| N1-Isobutyl Group | Varying alkyl chains, introducing cyclic structures. | Modulation of solubility, steric hindrance, and binding affinity. |

| C3-Phenyl Ring | Adding substituents like -OCH₃, -NO₂, -Cl, -F. | Tuning of electronic properties, fluorescence, and reactivity. nih.gov |

| C5-Amine Group | Acylation, formation of amides, Schiff bases, or sulfonamides. | Creation of new functional groups for targeted interactions or material linkage. |

Advanced Computational Studies for Predictive Chemical Behavior and Molecular Interactions

Computational chemistry has become an indispensable tool for understanding the structure, properties, and interactions of molecules like pyrazole derivatives. eurasianjournals.com Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights and guide experimental work, saving time and resources. eurasianjournals.comhilarispublisher.com

Future computational research on this compound should include:

Quantum Chemical Calculations: DFT can be used to understand the electronic structure, orbital energies (HOMO/LUMO), and reactivity of the molecule and its derivatives. eurasianjournals.comresearchgate.net This is fundamental for predicting its behavior in chemical reactions and its photophysical properties.

Molecular Docking and Dynamics: For potential biological applications, molecular docking can predict how the molecule binds to specific protein targets. hilarispublisher.comnih.gov Molecular dynamics simulations can then explore the stability of these interactions and the conformational changes that occur over time. eurasianjournals.com

Predictive Modeling (QSAR/Machine Learning): By generating a library of derivatives and calculating their properties, QSAR models can be built to predict the activity of new, unsynthesized compounds. hilarispublisher.com The integration of machine learning could further accelerate the discovery of derivatives with optimized properties. eurasianjournals.com

| Computational Method | Application to this compound | Type of Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Reactivity, stability, and photophysical properties. eurasianjournals.com |

| Molecular Docking | Predicting binding modes to biological targets (e.g., enzymes, receptors). | Binding affinity and key intermolecular interactions. hilarispublisher.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes. | Conformational flexibility and stability of interactions. eurasianjournals.com |

| QSAR Modeling | Correlating chemical structure with a specific activity or property. | Predictive framework for designing new, more potent derivatives. hilarispublisher.com |

Application of the Scaffold in Materials Science Research

The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for advanced materials. numberanalytics.com Their ability to act as chelating ligands for metal ions is particularly valuable in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org

Emerging opportunities in materials science include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring in this compound can coordinate with metal ions to form porous, crystalline MOFs. researchgate.netdigitellinc.com These materials have potential applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net Pyrazolate-based MOFs have shown particular promise for capturing iodine and formaldehyde. researchgate.netrsc.org

Conducting Polymers: Incorporating the pyrazole scaffold into polymer chains could lead to novel materials with interesting electronic and optical properties. numberanalytics.com Such polymers could find use in organic electronics, sensors, or as anticorrosion coatings.

Microporous Organic Polymers (MOPs): Pyrazole-based MOPs have been synthesized and used for applications like CO2 capture and as supports for catalysts. acs.org The structure of this compound could be integrated into such polymers to create materials with high surface areas and specific functionalities.

Polymer Microspheres: Pyrazole derivatives have been successfully used to modify polymer microspheres, creating materials with potential applications in drug delivery and therapy. nih.gov

Potential as Chemical Probes for Fundamental Molecular Biology Research

Fluorescent chemical probes are essential tools for visualizing and understanding complex biological processes in real-time. nih.gov Pyrazole derivatives are excellent scaffolds for designing such probes due to their inherent photophysical properties, synthetic accessibility, and ability to coordinate with ions or interact with biomolecules. nih.govbenthamdirect.com

Future research can focus on developing this compound into a chemical probe by:

Developing Fluorescent Sensors: By conjugating the pyrazole scaffold with a fluorophore, it is possible to create "turn-on" or "turn-off" fluorescent sensors. The pyrazole moiety can act as a recognition site for specific metal ions (like Fe³⁺ or Cd²⁺) or anions, leading to a change in fluorescence upon binding. mdpi.comresearchgate.net

Bioimaging Agents: The structural versatility of pyrazoles allows for the creation of probes that can selectively accumulate in specific cellular compartments or label particular biomolecules. benthamdirect.com This enables researchers to visualize cellular structures and processes using fluorescence microscopy. nih.gov

Probes for Reactive Species: Derivatives could be designed to react specifically with reactive oxygen species (ROS) or other important small molecules within cells, providing a fluorescent readout of their concentration and location.

| Probe Type | Design Strategy | Potential Application |

|---|---|---|

| Ion-Selective Fluorescent Probe | Incorporate a specific ion-binding site into the molecule. | Detection and quantification of metal ions (e.g., Cu²⁺, Fe³⁺) in biological or environmental samples. rsc.orgresearchgate.net |

| Bioimaging Probe | Attach functional groups that target specific organelles (e.g., mitochondria, lysosomes). | Real-time visualization of cellular structures and dynamics. nih.govbenthamdirect.com |

| pH Sensor | Utilize protonation/deprotonation of the pyrazole nitrogen to alter fluorescence. | Mapping pH changes within living cells. |

| Small Molecule Detector | Design a reactive site that interacts specifically with a target molecule (e.g., glutathione). | Monitoring the levels of key biomarkers in biological systems. benthamdirect.com |